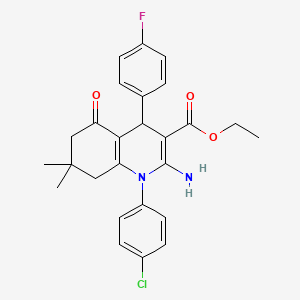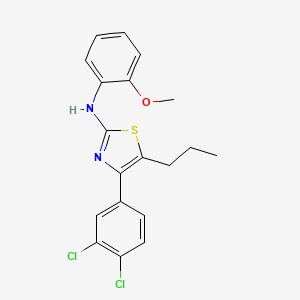![molecular formula C20H22N4O6 B15012270 2-(2-Methoxyphenoxy)-N'-[(E)-[4-(morpholin-4-YL)-3-nitrophenyl]methylidene]acetohydrazide](/img/structure/B15012270.png)
2-(2-Methoxyphenoxy)-N'-[(E)-[4-(morpholin-4-YL)-3-nitrophenyl]methylidene]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methoxyphenoxy)-N’-[(E)-[4-(morpholin-4-YL)-3-nitrophenyl]methylidene]acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxyphenoxy group, a morpholine ring, and a nitrophenyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenoxy)-N’-[(E)-[4-(morpholin-4-YL)-3-nitrophenyl]methylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 2-methoxyphenol with an appropriate halogenated compound to form 2-(2-methoxyphenoxy)ethanamine . This intermediate is then reacted with 4-(morpholin-4-yl)-3-nitrobenzaldehyde under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
2-(2-Methoxyphenoxy)-N’-[(E)-[4-(morpholin-4-YL)-3-nitrophenyl]methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
Oxidation: Formation of methoxybenzoic acid or methoxybenzaldehyde.
Reduction: Formation of 4-(morpholin-4-yl)-3-aminophenyl derivatives.
Substitution: Formation of various substituted phenoxy derivatives.
科学研究应用
2-(2-Methoxyphenoxy)-N’-[(E)-[4-(morpholin-4-YL)-3-nitrophenyl]methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 2-(2-Methoxyphenoxy)-N’-[(E)-[4-(morpholin-4-YL)-3-nitrophenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitrophenyl group may participate in redox reactions, while the morpholine ring can enhance solubility and bioavailability .
相似化合物的比较
Similar Compounds
2-(2-Methoxyphenoxy)ethanamine: Similar structure but lacks the nitrophenyl and morpholine groups.
1-(3-Methoxyphenyl)-3-naphthalen-1-yl-propenone: Contains a methoxyphenyl group but differs in the rest of the structure.
Uniqueness
2-(2-Methoxyphenoxy)-N’-[(E)-[4-(morpholin-4-YL)-3-nitrophenyl]methylidene]acetohydrazide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the nitrophenyl group allows for redox reactions, while the morpholine ring enhances solubility and bioavailability, making it a versatile compound for various applications.
属性
分子式 |
C20H22N4O6 |
|---|---|
分子量 |
414.4 g/mol |
IUPAC 名称 |
2-(2-methoxyphenoxy)-N-[(E)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H22N4O6/c1-28-18-4-2-3-5-19(18)30-14-20(25)22-21-13-15-6-7-16(17(12-15)24(26)27)23-8-10-29-11-9-23/h2-7,12-13H,8-11,14H2,1H3,(H,22,25)/b21-13+ |
InChI 键 |
RPXFCSLELPEROU-FYJGNVAPSA-N |
手性 SMILES |
COC1=CC=CC=C1OCC(=O)N/N=C/C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-] |
规范 SMILES |
COC1=CC=CC=C1OCC(=O)NN=CC2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(2E)-4-methylpentan-2-ylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B15012192.png)
![N,N'-bis[(E)-(4-bromophenyl)methylidene]-3,3'-dimethylbiphenyl-4,4'-diamine](/img/structure/B15012193.png)
![2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol](/img/structure/B15012205.png)
![N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-4-tert-butylbenzamide](/img/structure/B15012213.png)
![3-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B15012216.png)
![2-[(E)-(2-{6-[(2Z)-2-(2-{[(3,5-dinitrophenyl)carbonyl]oxy}benzylidene)hydrazinyl]-6-oxohexanoyl}hydrazinylidene)methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B15012227.png)
![N-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-2-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B15012228.png)
![2-(1,3-benzothiazol-2-yl)-4-{[(3,4-dimethoxyphenethyl)imino]methyl}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15012232.png)
![2-[(2E)-2-({5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]furan-2-yl}methylidene)hydrazinyl]-1,3-benzothiazole](/img/structure/B15012236.png)

![N-[(Z)-{2-[(2,4-dichlorobenzyl)oxy]-5-nitrophenyl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B15012247.png)
![2-({6-[(E)-[(2-Hydroxy-3,5-diiodophenyl)methylidene]amino]-1,3-benzothiazol-2-YL}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B15012260.png)
![5-[2-(4-Chlorophenyl)hydrazin-1-ylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B15012265.png)
